molecular formula C23H20N2O4S B2944317 N-(2-ethoxyphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide CAS No. 888450-92-8

N-(2-ethoxyphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide

Cat. No.: B2944317
CAS No.: 888450-92-8
M. Wt: 420.48
InChI Key: VYNVXZURGHGVPR-UHFFFAOYSA-N
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Description

Structure and Key Features: The compound features a benzofuran core substituted at the 3-position with a thiophene-acetamido group and at the 2-position with an ethoxyphenyl carboxamide.

Functionalization of benzofuran at the 3-position with a thiophene-acetamido group via nucleophilic acyl substitution.

Coupling of the benzofuran scaffold with 2-ethoxyaniline using carbodiimide-mediated amidation .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-[(2-thiophen-2-ylacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-2-28-19-12-6-4-10-17(19)24-23(27)22-21(16-9-3-5-11-18(16)29-22)25-20(26)14-15-8-7-13-30-15/h3-13H,2,14H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNVXZURGHGVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C19H20N2O3S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure includes a benzofuran core, an ethoxyphenyl group, and a thiophen-2-yl acetamide moiety, which may contribute to its biological properties.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. For example, it could target enzymes involved in lipid metabolism or signal transduction pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, potentially influencing cellular signaling pathways.
  • Antioxidant Activity : The presence of thiophene and benzofuran moieties may confer antioxidant properties, helping to mitigate oxidative stress in biological systems.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of benzofuran have shown effectiveness against various bacterial strains, suggesting that this compound could also possess similar properties.

Anticancer Activity

The compound's structure suggests possible anticancer properties. Compounds containing benzofuran and thiophene rings have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • Hypolipidemic Study : In a controlled study involving Triton WR-1339-induced hyperlipidemic rats, a related benzofuran derivative was shown to significantly lower plasma triglycerides after administration . This finding supports the hypothesis that this compound may exert similar lipid-lowering effects.
  • Antimicrobial Testing : A comparative study evaluated the antibacterial activity of various acetamides against Escherichia coli. The tested compounds were assessed for their inhibition zones and activity indices compared to standard antibiotics . Although specific data on the target compound is not available, these findings highlight the potential for antimicrobial applications.

Data Table: Summary of Biological Activities

Activity TypeEvidence/Study ReferenceObserved Effects
AntimicrobialSimilar compounds tested against E. coliSignificant inhibition zones
HypolipidemicStudy on benzofuran derivatives Reduced triglyceride levels
AnticancerRelated compounds showing apoptosis inductionPotential for cancer treatment

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Key Properties/Applications Reference
Target Compound Benzofuran 3-(Thiophen-2-yl)acetamido, 2-ethoxyphenyl ~414.45 g/mol* Potential kinase inhibition, solubility in polar aprotic solvents
N-(2-Nitrophenyl)thiophene-2-carboxamide (C1) Thiophene 2-Nitrophenyl carboxamide 252.26 g/mol Antibacterial, antifungal activity
N-(2-Nitrophenyl)furan-2-carboxamide (C2) Furan 2-Nitrophenyl carboxamide 236.21 g/mol Structural analog with altered dihedral angles
N-(2-ethoxyphenyl)-3-(2-ethylbutanamido)-1-benzofuran-2-carboxamide (C3) Benzofuran 3-(2-Ethylbutanamido), 2-ethoxyphenyl 394.47 g/mol Intermediate for drug discovery
(Z)-4-(5-chloro-2-(2-(2,4-dichlorophenoxy)ethylidene)-2,3-dihydrobenzofuran-3-yl)morpholine (RN2) Dihydrobenzofuran Dichlorophenoxy, morpholine ~493.3 g/mol* Antiparasitic activity

*Calculated based on molecular formula.

Structural and Electronic Differences

  • Thiophene vs. Furan Analog (C1 vs. C2) :

    • The thiophene ring in C1 increases electron-richness compared to the furan in C2 due to sulfur’s polarizability. This enhances π-π stacking interactions in C1, critical for binding to biological targets .
    • Dihedral angles between aromatic rings differ: C1 (thiophene-phenyl: 8.5–13.5°) vs. C2 (furan-phenyl: ~9.7°), affecting molecular planarity and packing .
  • Benzofuran Derivatives (Target vs. C3) :

    • Replacing the thiophene-acetamido group in the target with 2-ethylbutanamido in C3 removes sulfur, reducing molecular polarity (C3 logP ~3.5 vs. target ~2.8*). This alters solubility and membrane permeability .
    • The ethoxyphenyl group in both compounds contributes to moderate hydrogen-bond acceptor capacity via the ether oxygen.
  • Dihydrobenzofuran Derivative (RN2): RN2’s dihydrobenzofuran core and dichlorophenoxy group confer rigidity and halogen-bonding capacity, making it potent against parasitic targets but less soluble than the target compound .

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